molecular formula C15H6F5N B12587894 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile CAS No. 649758-74-7

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile

Cat. No.: B12587894
CAS No.: 649758-74-7
M. Wt: 295.21 g/mol
InChI Key: VNUBFOWWFTZJTM-UHFFFAOYSA-N
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Description

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This molecule integrates a benzonitrile group with a pentafluorophenyl moiety via an ethenyl linker. The benzonitrile group is a known precursor and can hydrolyze to form benzoic acid, while the pentafluorophenyl group is often utilized to enhance thermal stability, oxidative resistance, and electron-accepting capabilities in molecular designs . The strong electron-withdrawing nature of the pentafluorophenyl group suggests potential for this compound in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and non-linear optical materials . Researchers should handle this material with care, as benzonitrile derivatives can decompose upon heating, producing toxic fumes of hydrogen cyanide and nitrogen oxides . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated environment, such as a fume hood .

Properties

CAS No.

649758-74-7

Molecular Formula

C15H6F5N

Molecular Weight

295.21 g/mol

IUPAC Name

4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-6H

InChI Key

VNUBFOWWFTZJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with pentafluorostyrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pentafluorophenyl group strongly directs electrophilic attacks to specific positions due to fluorine's electron-withdrawing effects:

  • Nitrile Activation : The cyano group (–C≡N) enhances reactivity at the para-position of the benzonitrile ring, enabling halogenation or sulfonation under acidic conditions.

  • Fluorine Substituent Effects : The electron-deficient nature of the pentafluorophenyl ring suppresses traditional electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) at the meta-fluorine positions .

Nucleophilic Additions

The compound undergoes nucleophilic additions at the nitrile group and the α-position of the ethenyl bridge:

  • Cyanide Hydrolysis : Reacts with aqueous HCl to form the corresponding carboxylic acid, though steric hindrance from the pentafluorophenyl group slows reaction kinetics.

  • Grignard Reagents : Adds organomagnesium halides (e.g., MeMgBr) to the nitrile, yielding imine intermediates that hydrolyze to ketones.

Cross-Coupling Reactions

The ethenyl linker and nitrile group enable participation in transition metal-catalyzed reactions:

  • Heck Coupling : Reacts with aryl halides (e.g., iodobenzene) in the presence of Pd(OAc)₂ and PPh₃ to form extended conjugated systems.

  • Suzuki-Miyaura : Limited reactivity observed due to steric bulk, but modified conditions (e.g., PdCl₂(dppf), K₂CO₃) enable coupling with boronic acids.

Spectroscopic and Structural Insights

Key data influencing reaction behavior:

Spectroscopic Property Value/Description
¹H NMR (DMSO-d₆) δ 8.02 (d, J = 7.9 Hz, Ar-H)
XRD Analysis Dihedral angles: 62.3° (A/B), 43.9° (B/C), 19.1° (A/C)
Hirshfeld Surface 36.6% F⋯H interactions, 13.6% F⋯F contacts

Mechanistic Considerations

Reaction pathways are governed by:

  • Electronic Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, favoring NAS over traditional SEAr .

  • Steric Hindrance : The pentafluorophenyl group restricts access to reactive sites, necessitating elevated temperatures or polar solvents .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is in the development of pharmaceutical compounds. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

  • Cytoprotective Properties : Research indicates that compounds similar to 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile exhibit cytoprotective effects. These compounds can protect cells from damage caused by oxidative stress and other harmful agents, potentially leading to therapeutic applications in treating diseases characterized by cellular damage .
  • SGLT2 Inhibition : The compound has been investigated for its potential as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibitors of SGLT2 are valuable in managing diabetes and related metabolic disorders . The modification of benzonitrile derivatives has shown promise in enhancing the efficacy and selectivity of SGLT2 inhibitors.

Material Science Applications

In materials science, 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile has been utilized due to its unique electronic properties.

  • Fluorescent Materials : The incorporation of pentafluorophenyl groups into organic frameworks has led to the development of fluorescent materials with high stability and tunable emission properties. Such materials are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Polymeric Composites : The compound can be used as a building block for synthesizing polymeric materials that exhibit enhanced thermal and mechanical properties. These polymers can be applied in coatings, adhesives, and other industrial products where durability is essential .

Organic Synthesis Applications

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile serves as a versatile intermediate in organic synthesis.

  • Building Block for Complex Molecules : The compound can be employed as a starting material for synthesizing more complex molecules through various chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility makes it valuable in synthetic organic chemistry .
  • Development of New Synthetic Methods : Researchers have explored new synthetic routes involving 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile to create novel compounds with specific desired properties. This includes the synthesis of biologically active sulfonates and other derivatives that may exhibit pharmacological activity .

Case Study 1: SGLT2 Inhibitor Development

A study focused on modifying benzonitrile derivatives, including 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile, demonstrated improved inhibitory effects on SGLT2 compared to existing drugs. The results indicated enhanced pharmacokinetic properties, suggesting potential for clinical application in diabetes management .

Case Study 2: Fluorescent Polymer Synthesis

Research involving the synthesis of fluorescent polymers from 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile revealed that the resulting materials exhibited significant stability under various environmental conditions. These polymers were tested for use in OLEDs, showing promising efficiency and brightness levels .

Mechanism of Action

The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile involves its interaction with molecular targets through various pathways. The compound’s unique electronic properties, due to the presence of the pentafluorophenyl group, allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues in Cytotoxic Activity

Several benzonitrile derivatives with substituted aryl-ethenyl groups exhibit cytotoxic properties against cancer cell lines. Key examples include:

Compound Name Substituent (R) Molecular Weight Log P<sup>a</sup> IC50 (μg/ml) Target Cell Lines
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) 3-Cl 306.7 3.8 27.1 ± 1.2 (MCF-7) Breast cancer (MCF-7, MDA-MB-231)
4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile (1h) 4-OCH3 298.3 3.2 14.3 ± 1.1 (T47D) Breast cancer (T47D)
4-[2-(4-Dimethylamino)ethenyl]benzonitrile (1k) 4-N(CH3)2 299.4 2.5 16.8 ± 2.1 (T47D) Breast cancer (T47D, MDA-MB-231)
Hypothetical: 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile C6F5 307.2<sup>b</sup> 4.5<sup>c</sup> Not reported N/A

<sup>a</sup>Log P values predicted using Marvin software ().
<sup>b</sup>Calculated molecular weight.
<sup>c</sup>Estimated based on higher fluorine content compared to 1c (Cl substituent).

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, C6F5) enhance cytotoxicity, likely due to increased lipophilicity and improved membrane permeability .
  • Electron-donating groups (e.g., OCH3, N(CH3)2) reduce Log P but may improve solubility and target binding .

Fluorescent Imaging Agents

Fluorinated ethenylbenzonitriles are utilized as nerve-specific fluorophores. A notable example is GE3082 (4-[(1E)-2-[4-[(1E)-2-(4-aminophenyl)ethenyl]-3-methoxyphenyl]ethenyl]benzonitrile), which highlights myelinated nerves but requires a lipophilic formulation (65% serum, 20% HEPES) for solubility . Compared to 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile:

Property GE3082 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile
Substituents 4-Aminophenyl, 3-OCH3 C6F5
Molecular Weight 378.4 307.2
Log P 4.1<sup>d</sup> 4.5<sup>c</sup>
Application Nerve imaging Potential imaging/electronics

<sup>d</sup>Estimated based on structural similarity to GE3082.

Insights :

  • The pentafluorophenyl group may improve fluorescence quantum yield due to rigid, electron-deficient aromatic systems, as seen in cyanostilbene isomers ().
  • However, high fluorine content necessitates specialized formulations (e.g., surfactants, DMSO) to mitigate poor aqueous solubility .

Enzyme Inhibitors

Triazole-containing benzonitriles, such as G007-LK (4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile), inhibit tankyrases (PARP family) with high selectivity .

Property G007-LK 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile
Target Tankyrase 1/2 Not reported
IC50 10 nM (TNKS1/2) N/A
Key Substituents Chlorophenyl, oxadiazole C6F5

SAR Notes:

  • Bulky substituents (e.g., triazole, oxadiazole) enhance enzyme binding via adenosine subsite interactions .
  • The pentafluorophenyl group’s steric and electronic profile may favor binding to hydrophobic enzyme pockets, but activity remains unconfirmed.

Biological Activity

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is a compound that has garnered attention for its unique electronic properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The molecular structure of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile consists of a benzonitrile core substituted with a pentafluorophenyl group. The presence of five fluorine atoms significantly influences its electronic characteristics, enhancing its reactivity and interaction with biological targets.

The biological activity of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is primarily attributed to its ability to interact with various molecular targets through electron transfer reactions. The compound's unique electronic configuration allows it to form stable complexes with metal ions, potentially modulating the activity of enzymes and receptors involved in various biochemical pathways.

1. Fluorescent Probe in Biological Imaging

Research indicates that 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile can serve as a fluorescent probe due to its distinct electronic properties. This application is particularly relevant in biological imaging, where the compound's fluorescence can be utilized to visualize cellular processes and structures.

2. Pharmaceutical Intermediate

The compound is also being explored as a pharmaceutical intermediate in drug synthesis. Its unique structure may contribute to the development of new therapeutic agents, particularly in oncology and infectious disease treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile, it is useful to compare it with similar compounds such as 4-[2-(Trifluoromethyl)ethenyl]benzonitrile and 4-[2-(Difluorophenyl)ethenyl]benzonitrile. The following table summarizes key differences:

CompoundNumber of Fluorine AtomsKey Biological Activity
4-[2-(Pentafluorophenyl)ethenyl]benzonitrile5Fluorescent probe, drug synthesis
4-[2-(Trifluoromethyl)ethenyl]benzonitrile3Limited fluorescence
4-[2-(Difluorophenyl)ethenyl]benzonitrile2Minimal biological activity

Case Studies

Several studies have investigated the biological effects of fluorinated compounds similar to 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile. For instance, research on fluorinated imines and hydrazones has shown promising antibacterial activity linked to their electronic properties, suggesting a potential pathway for further exploration in this area .

Additionally, studies on related aromatic compounds indicate that fluorination can enhance pharmacological profiles, making them more effective against various pathogens and cancer cell lines . The specific effects of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile on cancer cell lines remain an area for future research.

Q & A

Q. What are the standard synthetic routes for preparing 4-[2-(pentafluorophenyl)ethenyl]benzonitrile and related analogs?

The Wittig reaction is a foundational method for synthesizing ethenyl-linked aromatic compounds. For example, 4-[2-(4-nitrophenyl)ethenyl]benzonitrile is synthesized using triphenylphosphine, benzyl halides, and aldehydes/ketones to form the carbon-carbon double bond between aromatic moieties . Reaction optimization includes controlling stoichiometry, solvent selection (e.g., dioxane or ethanol), and temperature (0–5°C for base activation, 60°C for coupling). Post-synthesis purification involves recrystallization or column chromatography .

Q. How are cytotoxic activities of ethenylbenzonitrile derivatives evaluated in vitro?

Cytotoxicity is typically assessed via the MTT assay, which measures mitochondrial activity in cancer cell lines. For example, compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) showed IC50 values of 14.5–27.1 µg/mL against breast cancer lines (MCF-7, MDA-MB-231) . Key steps include:

  • Cell seeding and compound incubation (24–72 hours).
  • MTT reagent addition and spectrophotometric quantification.
  • Statistical analysis (e.g., ±SD for triplicates).

Q. What spectroscopic techniques are used to characterize ethenylbenzonitrile derivatives?

Structural confirmation relies on:

  • <sup>1</sup>H NMR : Assigning aromatic protons (δ 7.0–8.5 ppm) and ethenyl signals (δ 6.5–7.5 ppm, coupling constants J = 8–16 Hz) .
  • IR spectroscopy : Nitrile stretches (~2245 cm<sup>−1</sup>) and C=C bonds (~1630 cm<sup>−1</sup>) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 272 [M]<sup>+</sup> for 4-[2-phenyl-ethenyl]benzonitrile) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the cytotoxic potency of ethenylbenzonitrile analogs?

Substituent effects are analyzed via structure-activity relationships (SARs). For instance:

  • Chlorine at the 3-position (compound 1c) enhances activity (IC50 = 14.5 µg/mL vs. MDA-MB-231) compared to methoxy or dimethylamino groups .
  • Electron-withdrawing groups (e.g., -CN, -NO2) improve π-π stacking with cellular targets, while bulky substituents reduce bioavailability .

Q. What challenges arise in isolating cis/trans isomers of ethenylbenzonitrile derivatives, and how are they resolved?

Wittig reactions often yield isomer mixtures (e.g., 40% trans, 60% cis for 2-(4-methylstyryl)benzonitrile) . Separation methods include:

  • Chromatography : HPLC with chiral columns.
  • Crystallization : Differential solubility in ethanol/water .
  • NMR analysis : Distinct coupling constants (Jtrans > Jcis) .

Q. How can molecular docking studies guide the design of ethenylbenzonitrile-based aromatase inhibitors (AIs)?

Docking (e.g., using AutoDock Vina) identifies key interactions:

  • Hydrogen bonding : Between the nitrile group and heme iron in aromatase (CYP19A1).
  • Hydrophobic packing : Pentafluorophenyl groups occupying the enzyme’s substrate pocket . Example: Compound 65 (4-[2-(3-chlorophenyl)-ethenyl]benzonitrile) showed antiproliferative activity but lacked direct aromatase inhibition, suggesting off-target effects .

Q. What formulation challenges exist for ethenylbenzonitrile derivatives in biomedical imaging applications?

Lipophilic analogs (e.g., GE3082) require specialized formulations for aqueous solubility, such as:

  • Cremophor EL/DMSO/serum mixtures (65:20:10:5 ratio) .
  • Nanoemulsions : To reduce toxicity and improve blood-nerve barrier penetration .

Q. How should contradictory cytotoxicity data (e.g., varying IC50 across cell lines) be interpreted?

Discrepancies may arise from:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative) vs. T47D (ER+).
  • Assay conditions : Incubation time, serum concentration .
  • Off-target effects : Confirmation via RNA-seq or kinase profiling is recommended.

Methodological Resources

Recommended Protocols

  • Wittig Reaction Optimization : Use NaH as base, dioxane solvent, and aldehydes with electron-deficient aryl groups .
  • Cytotoxicity Assay : 72-hour incubation, 10% FBS, and IC50 calculation via GraphPad Prism .

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